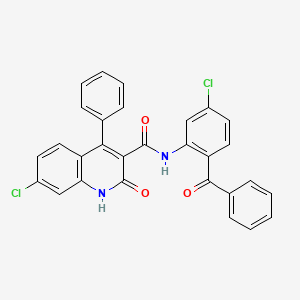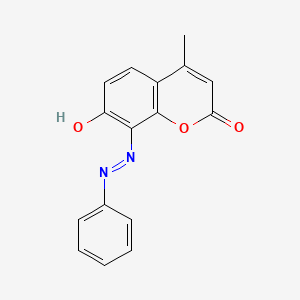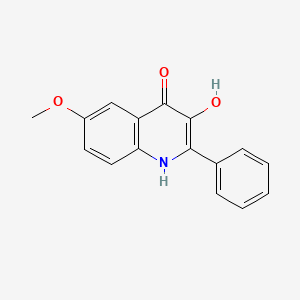![molecular formula C25H22ClNO5S B15111644 N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15111644.png)
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and coupling reactions, such as Suzuki or Heck coupling.
Formation of the benzofuran ring: This can be synthesized through intramolecular cyclization reactions.
Attachment of the dioxidotetrahydrothiophen group: This step involves the use of sulfur-containing reagents and appropriate reaction conditions to introduce the thiophene ring.
Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions, such as the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl propionate
- Furfuryl glycidyl ether
Uniqueness
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Eigenschaften
Molekularformel |
C25H22ClNO5S |
|---|---|
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-21-7-2-3-8-23(21)32-24(16)25(28)27(19-11-12-33(29,30)15-19)14-20-9-10-22(31-20)17-5-4-6-18(26)13-17/h2-10,13,19H,11-12,14-15H2,1H3 |
InChI-Schlüssel |
XBDXPPPCNBLSDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C5CCS(=O)(=O)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-[(2-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione](/img/structure/B15111583.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B15111604.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15111607.png)
![7-(2-chlorophenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111612.png)

![(2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15111620.png)
![2,3-dimethyl-N-[4-(morpholin-4-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B15111628.png)

![7-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15111640.png)
![(3-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B15111662.png)
![3-chloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15111665.png)

![1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B15111669.png)
